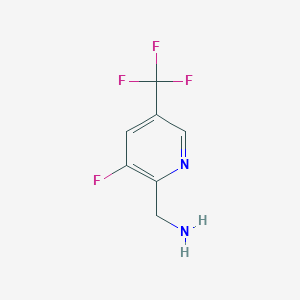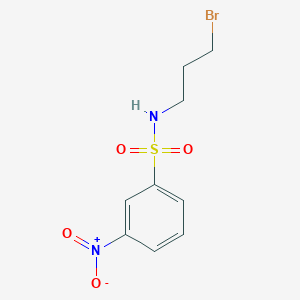
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide is an organic compound that features a bromopropyl group attached to a nitrobenzenesulfonamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-bromopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.
Reduction: The major product is N-(3-Amino-propyl)-3-nitro-benzenesulfonamide.
Oxidation: The major product is 3-nitrobenzenesulfonic acid.
科学研究应用
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes involving sulfonamide and nitro groups.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide involves its interaction with biological molecules through its reactive bromopropyl and nitro groups. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of biological functions. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(3-Bromopropyl)phthalimide: Similar in structure but contains a phthalimide group instead of a nitrobenzenesulfonamide group.
(3-Bromopropyl)benzene: Lacks the nitro and sulfonamide groups, making it less reactive in biological systems.
3-Bromopropylamine: Contains only the bromopropyl group without the aromatic ring and nitro group.
Uniqueness
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide is unique due to the presence of both a bromopropyl group and a nitrobenzenesulfonamide structure. This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
N-(3-bromopropyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4S/c10-5-2-6-11-17(15,16)9-4-1-3-8(7-9)12(13)14/h1,3-4,7,11H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPVHCHBCVPPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
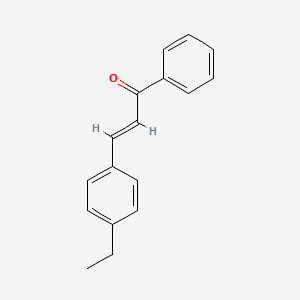
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
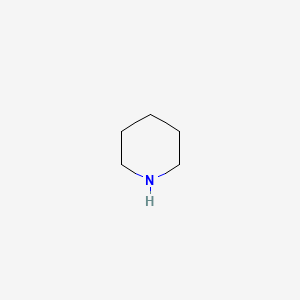
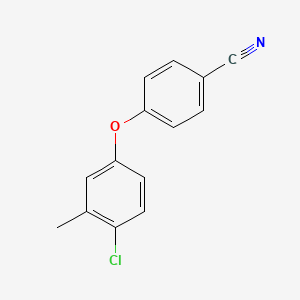
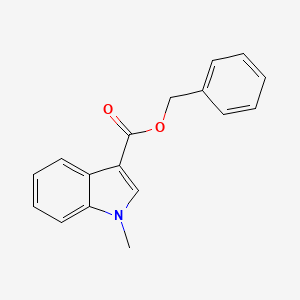
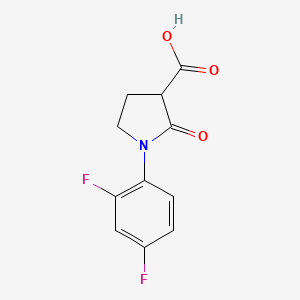
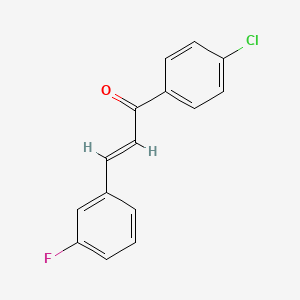
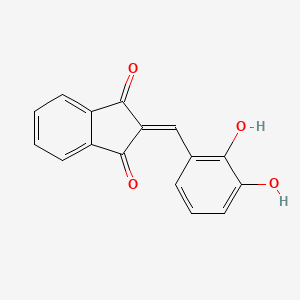
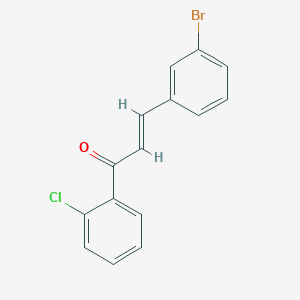
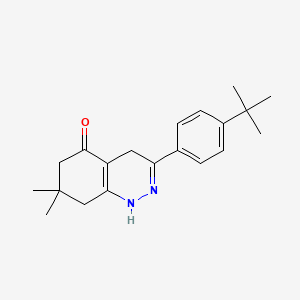
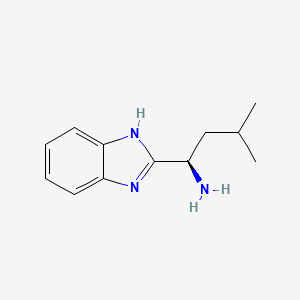
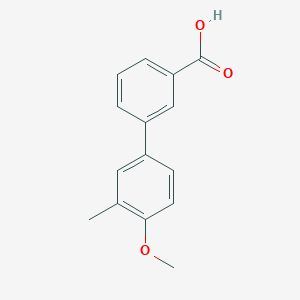
![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)
